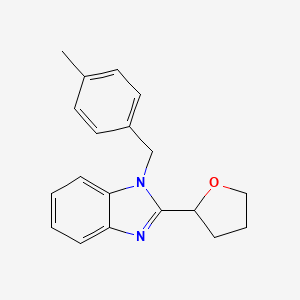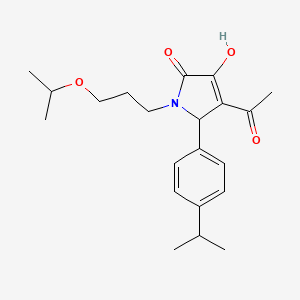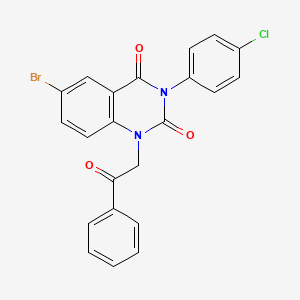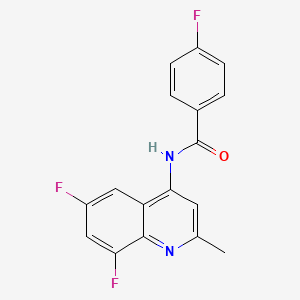![molecular formula C8H8BrN3O2 B11049835 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol](/img/structure/B11049835.png)
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is a chemical compound that belongs to the class of benzoxadiazole derivatives. This compound is characterized by the presence of a bromine atom at the 6th position of the benzoxadiazole ring and an aminoethanol group attached to the 4th position. Benzoxadiazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and fluorescence-based studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol typically involves the following steps:
Bromination: The starting material, 2,1,3-benzoxadiazole, is brominated at the 6th position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Amination: The brominated intermediate is then reacted with ethanolamine under basic conditions to introduce the aminoethanol group at the 4th position. This step is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted benzoxadiazole derivatives with various functional groups.
科学研究应用
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol has several scientific research applications:
Fluorescence Studies: The compound is used as a fluorescent probe in biological and chemical studies due to its strong fluorescence properties.
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Materials Science: The compound is utilized in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and sensors.
Biological Research: It is employed in the study of cellular processes and interactions, particularly in imaging and tracking experiments.
作用机制
The mechanism of action of 2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties allow it to bind to and visualize cellular components, making it useful in imaging studies. In medicinal applications, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biological pathways.
相似化合物的比较
Similar Compounds
- 2-[(6-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Chloro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
- 2-[(6-Fluoro-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol
Uniqueness
2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)amino]ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. The bromine atom enhances the compound’s reactivity and allows for specific interactions in chemical and biological systems. Additionally, the compound’s strong fluorescence makes it particularly valuable in imaging and analytical applications.
属性
分子式 |
C8H8BrN3O2 |
|---|---|
分子量 |
258.07 g/mol |
IUPAC 名称 |
2-[(6-bromo-2,1,3-benzoxadiazol-4-yl)amino]ethanol |
InChI |
InChI=1S/C8H8BrN3O2/c9-5-3-6(10-1-2-13)8-7(4-5)11-14-12-8/h3-4,10,13H,1-2H2 |
InChI 键 |
YURNTOJGPSCJCL-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C2=NON=C21)NCCO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-{1-[1-(4-methoxybenzyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11049754.png)
![2-[1-(4-fluorophenyl)-4a-hydroxyoctahydroisoquinolin-2(1H)-yl]acetamide](/img/structure/B11049763.png)

![3-methyl-2-oxo-N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B11049768.png)


![N-{[(5-chloro-2-methoxyphenyl)carbamoyl]oxy}butanimidoyl chloride](/img/structure/B11049787.png)
![N-[2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)ethyl]pyridine-3-carboxamide](/img/structure/B11049791.png)
![10-Methyl-2-(morpholinosulfonyl)dibenzo[B,F][1,4]oxazepin-11(10H)-one](/img/structure/B11049813.png)


![3-amino-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B11049832.png)
![1-(3-Chloro-4-fluorophenyl)-3-{4-[2-(4-ethylpiperidin-1-yl)ethyl]piperidin-1-yl}pyrrolidine-2,5-dione](/img/structure/B11049838.png)
